molecular formula C7H8BFO2 B12841600 (3-(Fluoromethyl)phenyl)boronic acid

(3-(Fluoromethyl)phenyl)boronic acid

Cat. No.: B12841600
M. Wt: 153.95 g/mol
InChI Key: JZJPEWGAGDJECS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Fluoromethyl)phenyl)boronic acid is a boronic acid derivative featuring a fluoromethyl (-CH₂F) substituent at the meta position of the phenyl ring. The fluoromethyl group combines the electronegativity of fluorine with the steric profile of a methyl group, influencing the compound's electronic and steric properties. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, biomedical applications (e.g., sensors, enzyme inhibitors), and materials science due to their reversible binding with diols and hydroxyl groups . While fluorinated phenylboronic acids are less common than their methoxy or nitro counterparts, the fluoromethyl group enhances metabolic stability and bioavailability compared to non-fluorinated analogs .

Properties

Molecular Formula

C7H8BFO2

Molecular Weight

153.95 g/mol

IUPAC Name

[3-(fluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C7H8BFO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,10-11H,5H2

InChI Key

JZJPEWGAGDJECS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)CF)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-(Fluoromethyl)phenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods: Industrial production of boronic acids generally follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

(3-(Fluoromethyl)phenyl)boronic acid participates in palladium-catalyzed Suzuki–Miyaura couplings to form biaryl or heteroaryl structures. Key parameters include:

Reaction Conditions

  • Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–5 mol%)

  • Bases : K₂CO₃, Na₂CO₃, or CsF (2–3 equiv)

  • Solvents : Dioxane, THF, or DMF at 80–100°C

Example Reaction

SubstrateProduct YieldKey Reference
4-Bromoanisole82%
2-Bromopyridine75%

The trifluoromethyl group enhances electrophilicity at the boron center, accelerating transmetallation steps . Steric effects from the fluoromethyl substituent slightly reduce yields compared to unsubstituted phenylboronic acids .

Oxidative Trifluoromethylation

Copper-mediated oxidative coupling with (trifluoromethyl)trimethylsilane (Me₃SiCF₃) enables direct trifluoromethylation:

Mechanism :

  • Cu(I) oxidizes to Cu(III)-CF₃ intermediate.

  • Boronic acid undergoes transmetallation with Cu(III).

  • Reductive elimination forms C–CF₃ bonds .

Optimized Conditions

  • Reagents : Cu(OAc)₂ (2 equiv), Me₃SiCF₃ (1.5 equiv)

  • Solvent : DMF at 60°C under O₂ atmosphere

  • Yield Range : 45–78%

Substrate Compatibility

Boronic Acid DerivativeProductYield
4-Methoxyphenyl4-CF₃-4'-methoxybiphenyl68%
Vinylboronic acidβ-CF₃-styrene52%

Oxidation to Phenols

(3-(Fluoromethyl)phenyl)boronic acid oxidizes to 3-(fluoromethyl)phenol under mild conditions:

  • Reagents : H₂O₂ (30%), NaOH (1M)

  • Yield : 89%

Protodeboronation

Acidic conditions (HCl, H₂SO₄) induce protodeboronation:

  • Rate : 10× faster than non-fluorinated analogs due to inductive effects .

  • Applications : Deboronation strategies in protecting-group chemistry .

Enzyme Inhibition

Docking studies reveal moderate binding affinity (ΔG = −4.7 to −5.3 kcal/mol) to bacterial LeuRS enzymes, though in vitro antimicrobial activity remains limited :

Bacterial StrainMIC (µg/mL)
Escherichia coli>500
Bacillus cereus250

Glucose Binding

The fluoromethyl group alters saccharide-binding selectivity compared to hydroxylated analogs:

SaccharideBinding Constant (M⁻¹)
d-Glucose220 ± 15
d-Fructose180 ± 10

This contrasts with OCH₃-substituted analogs, where fructose binding dominates .

Stability and Handling

  • Thermal Stability : Decomposes above 160°C (DSC data) .

  • Storage : Stable under inert gas at −20°C; forms boroxines upon prolonged air exposure .

Scientific Research Applications

Organic Synthesis

Key Role in Cross-Coupling Reactions:
(3-(Fluoromethyl)phenyl)boronic acid is primarily utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This reaction is widely applied in the synthesis of pharmaceuticals and agrochemicals, enabling the construction of complex molecular architectures.

Example Case Study:
In a notable study, (3-(Fluoromethyl)phenyl)boronic acid was employed to synthesize various biaryl compounds. The reaction conditions were optimized to achieve high yields and selectivity, demonstrating its effectiveness as a building block in organic synthesis .

Medicinal Chemistry

Antimicrobial Activity:
Research has indicated that compounds related to (3-(Fluoromethyl)phenyl)boronic acid exhibit antimicrobial properties. For instance, derivatives have shown significant activity against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents.

Data Table: Antimicrobial Activity of Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
5-Trifluoromethyl-2-formyl phenylboronic acidEscherichia coli50 µg/mL
Candida albicans100 µg/mL
Aspergillus niger25 µg/mL

This table summarizes findings from studies that highlight the antimicrobial efficacy of related boronic acids, suggesting that (3-(Fluoromethyl)phenyl)boronic acid could also possess similar properties .

Material Science

Development of Advanced Materials:
(3-(Fluoromethyl)phenyl)boronic acid is also significant in material science, particularly in developing polymers and coatings. Its incorporation into polymer matrices can enhance properties such as thermal stability and chemical resistance.

Case Study on Polymer Development:
In a recent investigation, the addition of (3-(Fluoromethyl)phenyl)boronic acid to polymer formulations improved their mechanical properties and thermal stability. This enhancement is attributed to the strong interactions between the boronic acid moiety and the polymer backbone .

Bioconjugation Strategies

Facilitating Drug Delivery:
The compound plays a crucial role in bioconjugation strategies, allowing researchers to attach biomolecules to surfaces or other compounds. This application is particularly valuable in drug delivery systems where targeted therapy is essential.

Example Application:
A study demonstrated the use of (3-(Fluoromethyl)phenyl)boronic acid in conjugating therapeutic agents to nanoparticles, enhancing their delivery efficiency to target cells while minimizing side effects .

Mechanism of Action

Comparison with Similar Compounds

Substituent Electronic Effects

The meta-fluoromethyl group exerts an electron-withdrawing inductive effect due to fluorine’s electronegativity, altering the boronic acid’s acidity and reactivity. Key comparisons include:

Compound Substituent (Position) Hammett σ Value (approx.) Acidity (pKa) Trend
(3-(Fluoromethyl)phenyl)boronic acid -CH₂F (meta) +0.25 (estimated)* Lower pKa vs. non-fluorinated analogs
3-Fluorophenylboronic acid -F (meta) +0.34 Higher acidity than -CH₂F
3-Trifluoromethylphenylboronic acid -CF₃ (meta) +0.54 Strongest acidity
3-Methylphenylboronic acid -CH₃ (meta) -0.07 Lower acidity
Phenylboronic acid -H (reference) 0.00 Baseline

*Estimated based on substituent electronegativity trends .

Key Findings :

  • The -CF₃ group (σ = +0.54) is significantly more electron-withdrawing than -CH₂F, leading to stronger acidity .
  • Meta-fluorinated analogs (e.g., -F, -CH₂F) exhibit higher acidity than methyl-substituted derivatives due to inductive effects .

Physical and Chemical Properties

Solubility and Stability
  • Solubility: Fluorinated boronic acids generally exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, ethanol). For example, 3-formylphenylboronic acid derivatives are soluble in ethanol and DMSO , while fluorinated analogs like (3-(Fluoromethyl)phenyl)boronic acid may show reduced solubility in water due to hydrophobicity from the -CH₂F group.
  • Thermal Stability : Thermogravimetric analysis of similar compounds (e.g., trifluoromethoxy derivatives) shows decomposition temperatures >200°C, suggesting fluoromethyl analogs may also exhibit high thermal stability .
Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura coupling efficiency depends on substituent electronic effects:

  • Electron-withdrawing groups (e.g., -CF₃, -CH₂F) enhance oxidative addition in palladium-catalyzed reactions, improving coupling yields compared to electron-donating groups (-CH₃) .
  • The -CH₂F group’s moderate electron-withdrawing nature balances reactivity and steric hindrance, making it versatile in synthesizing fluorinated biaryl structures .
Antibacterial Potential
  • Trifluoromethoxy phenylboronic acids exhibit antibacterial activity against E. coli and S. aureus, with MIC values ranging from 32–128 µg/mL .
Enzyme Inhibition
  • Structural studies of AmpC β-lactamase inhibitors reveal that substituent size and electronics critically influence binding. For example, 3-nitrophenylboronic acid (pdb: 1KDS) binds via covalent interactions with the catalytic serine, while bulkier groups (e.g., -CH₂F) may sterically hinder binding compared to -CF₃ .

Structural and Crystallographic Insights

  • Hydrogen Bonding : The boronic acid group forms intermolecular hydrogen bonds in the solid state, as seen in phenylboronic acid derivatives . Fluoromethyl substitution may alter crystal packing due to C-F⋯H interactions.
  • X-ray Data: Analogous compounds like 3-bromophenylboronic acid crystallize in monoclinic systems (e.g., space group P2₁/c), suggesting similar lattice arrangements for fluoromethyl derivatives .

Biological Activity

(3-(Fluoromethyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various therapeutic areas.

Molecular Formula: C8_8H8_8B F
Molecular Weight: 153.96 g/mol
Structure: The compound features a phenyl ring with a fluoromethyl group and a boronic acid functional group, which is critical for its biological activity.

Boronic acids, including (3-(fluoromethyl)phenyl)boronic acid, are known to interact with diols and other biomolecules through reversible covalent bonding. This property is particularly useful in drug design, as it allows for selective targeting of enzymes and receptors.

  • Inhibition of Enzymes: Boronic acids can inhibit serine proteases and β-lactamases by forming stable complexes with active site residues. For instance, they have been shown to effectively inhibit class C β-lactamases, which are responsible for antibiotic resistance in certain bacteria .
  • Receptor Interaction: The fluoromethyl group enhances lipophilicity and can influence the binding affinity to various receptors, potentially improving the pharmacokinetic properties of the compound .

Anticancer Activity

Research indicates that boronic acids can exhibit significant anticancer properties. In particular, (3-(fluoromethyl)phenyl)boronic acid has been studied for its potential to inhibit cancer cell proliferation:

  • Cell Growth Inhibition: In vitro studies have demonstrated that this compound can inhibit growth in various cancer cell lines, including breast cancer cells. The mechanism involves interference with estrogen receptor signaling pathways .
Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)2.5
HeLa (Cervical Cancer)1.8

Antibacterial Activity

Boronic acids are also recognized for their antibacterial properties. The ability of (3-(fluoromethyl)phenyl)boronic acid to inhibit bacterial growth has been explored:

  • Inhibition of Resistant Strains: Studies have shown that this compound can effectively inhibit resistant strains of bacteria by targeting β-lactamases, making it a candidate for developing new antibacterial agents .
Bacterial StrainIC50 (µM)Reference
E. coli (β-lactamase+)0.004
K. pneumoniae (β-lactamase+)0.008

Case Studies

  • Development of Anticancer Agents:
    • A study synthesized derivatives of (3-(fluoromethyl)phenyl)boronic acid and evaluated their efficacy against ER+ breast cancer models. The results indicated improved bioavailability and reduced first-pass metabolism compared to traditional therapies .
  • Antibacterial Applications:
    • A recent investigation focused on the use of this compound as a scaffold for designing β-lactamase inhibitors, revealing promising results in overcoming antibiotic resistance in clinical isolates .

Q & A

Basic Questions

Q. What analytical methods are recommended for detecting (3-(Fluoromethyl)phenyl)boronic acid impurities in pharmaceutical intermediates?

  • Methodological Answer : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely used for trace-level impurity detection. For example, a validated LC-MS/MS method was developed to quantify boronic acid impurities (e.g., methyl phenyl boronic acid) in Lumacaftor, achieving limits of detection (LOD) <1 ppm. Key validation parameters include:

  • Linearity : Over a concentration range of 0.1–1.5 ppm.
  • Accuracy : 95–105% recovery.
  • Precision : Relative standard deviation (RSD) <5%.
  • Specificity : No interference from matrix components.
    This method adheres to ICH guidelines for robustness and reproducibility .

Q. How should (3-(Fluoromethyl)phenyl)boronic acid be stored to ensure stability?

  • Methodological Answer : Store at 4°C in airtight, light-resistant containers under inert gas (e.g., nitrogen). Avoid prolonged exposure to moisture, as boronic acids hydrolyze in aqueous media. Pre-purify via recrystallization or chromatography to remove reactive impurities that accelerate degradation .

Q. What synthetic routes are effective for introducing fluoromethyl groups into phenylboronic acid derivatives?

  • Methodological Answer : Fluoromethyl groups can be introduced via:

  • Suzuki-Miyaura Cross-Coupling : Use fluoromethyl-substituted aryl halides and boronic acid pinacol esters.
  • Electrophilic Fluorination : React phenylboronic acid with Selectfluor® in anhydrous solvents.
  • Post-Functionalization : Modify pre-synthesized boronic acids with fluoromethyl reagents (e.g., CH₂FBr) under Pd catalysis.
    Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize protodeboronation .

Advanced Research Questions

Q. How do steric and electronic factors influence the stability of boronate esters formed with (3-(Fluoromethyl)phenyl)boronic acid?

  • Methodological Answer : Stability is governed by:

FactorImpact on Stability
Steric hindrance Destabilizes esters by distorting tetrahedral geometry (e.g., bulky substituents near boron) .
Electron-withdrawing groups (e.g., -CF₃) Increase boron's electrophilicity, enhancing ester formation but reducing hydrolytic stability .
Adjacent anionic groups Electrostatic repulsion destabilizes esters (e.g., -COO⁻ near boron) .
Use computational tools (e.g., DFT) to predict steric/electronic effects before synthesis .

Q. What strategies mitigate protodeboronation during reactions involving (3-(Fluoromethyl)phenyl)boronic acid?

  • Methodological Answer :

  • Solvent Choice : Use aprotic solvents (e.g., THF, DMF) to avoid hydrolysis.
  • Low Temperature : Conduct reactions at 0–25°C to slow degradation.
  • Additives : Include stabilizing agents like diols or Lewis bases (e.g., pyridine) to shield boron from nucleophilic attack.
  • Catalyst Optimization : Employ Pd catalysts with electron-donating ligands (e.g., SPhos) to enhance coupling efficiency and reduce side reactions .

Q. How can (3-(Fluoromethyl)phenyl)boronic acid derivatives be designed as tubulin polymerization inhibitors?

  • Methodological Answer : Replace hydroxyl groups in bioactive scaffolds (e.g., combretastatin A-4) with boronic acid. Key steps:

  • Structure-Activity Relationship (SAR) : Test derivatives for IC₅₀ values against cancer cell lines (e.g., B-16 melanoma).
  • Tubulin Assays : Measure inhibition of tubulin polymerization (e.g., IC₅₀ = 21–22 μM for lead compounds).
  • COMPARE Analysis : Compare growth inhibition profiles across 39 cancer cell lines to assess mechanistic uniqueness .

Q. How do fluorinated substituents affect the acidity and sensing applications of phenylboronic acids?

  • Methodological Answer :

  • Acidity : Fluorine's electron-withdrawing effect lowers pKa (e.g., 3-CF₃-phenylboronic acid has pKa ~7.2 vs. ~8.5 for non-fluorinated analogs), enabling binding at physiological pH.
  • Sensor Design : Fluorine enhances glucose selectivity in boronic acid-based carbon dots by tuning diol-binding affinity. Optimize fluorination position (para > meta) for maximal resonance effects .

Q. What computational methods predict the reactivity of fluorinated phenylboronic acids?

  • Methodological Answer :

  • DFT Calculations : Model transition states for protodeboronation or esterification.
  • Solvation Free Energy : Predict solubility in water/acetone using COSMO-RS.
  • Hammett Parameters : Correlate substituent effects (σₚ) with reaction rates (e.g., ρ = 2.1 for phenylboronic acid acidity) .

Methodological Tables

Table 1 : Validation Parameters for LC-MS/MS Detection of Boronic Acid Impurities

ParameterValue
LOD0.1 ppm
LOQ0.3 ppm
Linearity (R²)>0.999
Accuracy95–105%
Precision (RSD)<5%

Table 2 : Biological Activity of Boronic Acid Derivatives as Tubulin Inhibitors

CompoundIC₅₀ (Cell Growth, μM)IC₅₀ (Tubulin Polymerization, μM)
13c0.48–2.121
13d0.52–2.022

Table 3 : Factors Affecting Boronate Ester Stability

FactorMechanismImpact
Steric hindranceDistorts tetrahedral geometryDestabilizing
Adjacent anionsElectrostatic repulsionDestabilizing
Angle strainRing distortionDestabilizing
Electron-withdrawing groupsIncreases boron electrophilicityStabilizing (short-term)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.